2',4'-Difluoroacetophenone

Catalog No.
S703360
CAS No.
364-83-0
M.F
C8H6F2O
M. Wt
156.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',4'-Difluoroacetophenone

CAS Number

364-83-0

Product Name

2',4'-Difluoroacetophenone

IUPAC Name

1-(2,4-difluorophenyl)ethanone

Molecular Formula

C8H6F2O

Molecular Weight

156.13 g/mol

InChI

InChI=1S/C8H6F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3

InChI Key

QEWHNJPLPZOEKU-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)F)F

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)F

Synthesis of Difluorinated Chalcones

Vibrational Spectral Analysis

  • DFAP is a man-made aromatic compound [].
  • It is synthesized in laboratories and not typically found in nature [].
  • Research explores potential applications of DFAP in various fields, including pharmaceuticals and material science [, ].

Molecular Structure Analysis

  • DFAP has the chemical formula C₈H₆F₂O.
  • Its structure consists of a benzene ring with fluorine atoms at the 2' and 4' positions, and a carbonyl group (C=O) attached to the ring at the 1' position [].
  • The presence of fluorine atoms can alter the electronic properties of the molecule compared to non-fluorinated acetophenones [].

Physical And Chemical Properties Analysis

  • DFAP is a colorless liquid at room temperature [].
  • Reported data indicates a boiling point around 80-81°C at 25mmHg (reduced pressure) [].
  • Information on melting point, solubility, and other properties is currently unavailable in publicly accessible sources.

Research into the specific mechanism of action of DFAP is ongoing. Some studies explore its potential as a precursor in the synthesis of other bioactive molecules []. However, detailed data on its biological activity is not readily available.

  • Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and fume hoods when handling the compound [].
  • Following proper laboratory safety protocols for handling organic solvents [].
, including:

  • Nucleophilic Substitution: The presence of fluorine atoms makes this compound susceptible to nucleophilic attack, allowing for the substitution of the fluorine atoms with other nucleophiles.
  • Condensation Reactions: It can undergo condensation with various aldehydes or ketones to form chalcones or other related compounds.
  • Reduction Reactions: This compound can be reduced to yield corresponding alcohols or amines, depending on the reagents used.

The unique electronic properties imparted by the fluorine substituents enhance its reactivity compared to non-fluorinated analogs .

Research indicates that 2',4'-Difluoroacetophenone exhibits notable biological activity. It has been investigated for its potential as an intermediate in the synthesis of pharmaceuticals, particularly in developing compounds with anti-inflammatory and analgesic properties. The fluorine substituents are believed to enhance the lipophilicity of derivatives, potentially improving their bioavailability and efficacy .

Additionally, safety data sheets indicate that this compound can cause skin irritation and serious eye irritation upon exposure, necessitating careful handling in laboratory environments .

Various methods have been developed for synthesizing 2',4'-Difluoroacetophenone:

  • From 2,4-Difluoroaniline: This method involves reacting 2,4-difluoroaniline with acetaldoxime in the presence of copper sulfate under controlled pH conditions (pH 3-6) to yield high purity .
  • Grignard Reaction: Another approach includes using a Grignard reagent derived from 2,4-difluorobenzene to react with carbonyl compounds.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving suitable aldehydes or ketones.

These methods vary in complexity and yield, with some being more suitable for industrial applications than others due to safety and efficiency considerations .

2',4'-Difluoroacetophenone has several applications:

  • Pharmaceutical Synthesis: It serves as a precursor for various pharmaceutical agents, particularly those targeting inflammatory pathways.
  • Agrochemicals: The compound is utilized in developing agrochemicals due to its effective properties against pests.
  • Chemical Intermediates: It is employed as an intermediate in synthesizing more complex organic molecules, including dyes and fragrances .

Interaction studies involving 2',4'-Difluoroacetophenone focus on its reactivity with biological systems and other chemical agents. Research indicates that it can interact with various enzymes and receptors, potentially influencing metabolic pathways. These interactions are crucial for understanding its pharmacological profile and safety .

Several compounds share structural similarities with 2',4'-Difluoroacetophenone. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
AcetophenoneC₈H₈ONo fluorine substituents; less reactive
2-FluoroacetophenoneC₈H₇F OOne fluorine; lower reactivity than 2',4'
4-FluoroacetophenoneC₈H₇F OOne fluorine; similar applications
2',6'-DifluoroacetophenoneC₈H₆F₂ODifferent substitution pattern; varied activity

The presence of two fluorine atoms at specific positions in 2',4'-Difluoroacetophenone enhances its chemical reactivity compared to these similar compounds. This unique substitution pattern not only affects its physical properties but also broadens its applicability in synthetic chemistry and pharmaceuticals .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

364-83-0

Wikipedia

2',4'-Difluoroacetophenone

General Manufacturing Information

Ethanone, 1-(2,4-difluorophenyl)-: INACTIVE

Dates

Modify: 2023-08-15

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